molecular formula C16H22N2O3 B2467333 1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)piperidine CAS No. 866151-77-1

1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)piperidine

Cat. No.: B2467333
CAS No.: 866151-77-1
M. Wt: 290.363
InChI Key: FQRSRRCCNFUWDY-UHFFFAOYSA-N
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Description

1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)piperidine (CAS 866151-77-1) is a chemical compound with a molecular formula of C16H22N2O3 and a molecular weight of 290.36 g/mol . This benzofuran-containing small molecule is of significant interest in medicinal chemistry and drug discovery research. Benzofuran is a privileged scaffold in anticancer agent development, with derivatives known to mediate their actions through mechanisms such as protein kinase inhibition . Furthermore, the piperidine and piperazine heterocycles are key motifs in numerous bioactive small molecules and are frequently employed in the design of kinase inhibitors . Specifically, hybrid structures combining benzofuran with nitrogen-containing heterocycles like piperazine have been designed as novel inhibitors of CDK2 (Cyclin-Dependent Kinase 2), a well-validated therapeutic target for various cancers including pancreatic, breast, and lung cancers . These inhibitors can work by locking the kinase in an inactive conformation, preventing cell cycle progression and inducing apoptosis in cancer cells . As such, this compound serves as a valuable building block for researchers synthesizing and evaluating novel therapeutic agents in oncology and chemical biology. This product is intended for research applications only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(2,2,4-trimethyl-7-nitro-3H-1-benzofuran-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-11-7-8-12(18(19)20)14-13(11)15(16(2,3)21-14)17-9-5-4-6-10-17/h7-8,15H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRSRRCCNFUWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(OC2=C(C=C1)[N+](=O)[O-])(C)C)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)piperidine typically involves multiple steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)piperidine undergoes various chemical reactions:

Common reagents include nitric acid for nitration, hydrogen gas for reduction, and various bases or acids for substitution reactions. Major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of the compound exhibit significant anticancer properties. For example, compounds with similar structural motifs have been shown to inhibit tumor growth in various cancer cell lines. Research published in Molecules highlighted the potential of nitro-benzofuran derivatives as anticancer agents due to their ability to induce apoptosis in cancer cells .

Case Study:
A study conducted on a series of nitro-benzofuran derivatives demonstrated that modifications at the piperidine ring significantly enhanced their cytotoxicity against breast cancer cells. The introduction of electron-withdrawing groups improved their interaction with cellular targets, leading to increased efficacy .

2. Neuropharmacological Effects
The compound's piperidine moiety is known for its neuroactive properties. Research has shown that similar compounds can act as modulators of neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study:
In a preclinical trial, a derivative of 1-(2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)piperidine was tested for its effects on cognitive function in animal models of Alzheimer's disease. Results indicated improvements in memory retention and reduction in neuroinflammation markers .

Material Science Applications

1. Photophysical Properties
The structural characteristics of the compound allow it to exhibit unique photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Data Table: Photophysical Properties

PropertyValue
Absorption Wavelength350 nm
Emission Wavelength450 nm
Quantum Yield0.75

Research has shown that incorporating this compound into polymer matrices can enhance light emission efficiency in OLEDs .

Mechanism of Action

The mechanism of action of 1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)piperidine involves its interaction with specific molecular targets:

These interactions are mediated by the compound’s unique structural features, including the benzofuran core and piperidine ring.

Comparison with Similar Compounds

1-(2,5-Dimethoxy-4-nitrophenyl)piperidine (2b)

  • Synthesis : Produced via nucleophilic aromatic substitution (NAS) between purified 1,4-dimethoxy-2,5-dinitrobenzene (1b) and piperidine under reflux (76% yield) .
  • Structural Features : The para arrangement of the nitro and piperidine groups results in distinct NMR signals (H-6 and H-3 as singlets in aromatic regions) .
  • Yield Optimization : Purified starting materials significantly enhance yield (15% → 76%) compared to crude mixtures .

1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine (3b)

  • Synthesis : Analogous to 2b but with pyrrolidine (82% yield), highlighting the efficiency of pyrrolidine in NAS reactions .
  • Spectroscopy : Similar aromatic substitution pattern to 2b but distinct aliphatic NMR signals (e.g., 1.91–1.95 ppm for pyrrolidine CH₂ groups) .

Table 1: Comparison of Nitro-Aromatic Piperidine/Pyrrolidine Derivatives

Compound Core Structure Yield Key NMR Features (Aromatic Region)
2b (Piperidine) 2,5-Dimethoxy-4-nitrobenzene 76% Singlets at H-6 (5.96 ppm) and H-3 (7.53 ppm)
3b (Pyrrolidine) 2,5-Dimethoxy-4-nitrobenzene 82% Similar to 2b; pyrrolidine CH₂ at 1.91–1.95 ppm
2a (Piperidine isomer) 3,6-Dimethoxy-2-nitrobenzene 43% Two aromatic doublets (4,5-H) due to meta substitution

Piperidine Derivatives with Hydrophobic Substituents

Compounds like 1-(3-phenylbutyl)piperidine () demonstrate how hydrophobic groups influence molecular docking:

  • Binding Orientation : Larger 4-position substituents (e.g., phenylbutyl) shift the piperidine group toward helices α4/α5 or opposite orientations, maintaining salt bridges with Glu172 .
  • Pharmacophore Adaptation : Increased hydrophobicity enhances fit into hydrophobic cavities, a trait relevant to sigma-1 receptor (S1R) ligand design .

Table 2: Impact of Piperidine Substituents on Molecular Interactions

Compound Substituent at Piperidine RMSD (Å) Interaction with Glu172
RC-33 (Reference) 3-Phenylbutyl ≤2.5 Salt bridge maintained
Compound 37 Bulky hydrophobic group >4.0 Salt bridge maintained
Compound 11 Moderate substituent >2.5 Salt bridge maintained

Piperidine Amides from Natural Sources

Piperidine alkaloids like pipertipine and pipercitine () differ structurally but highlight bioactivity trends:

  • Structural Divergence: Feature long aliphatic chains (e.g., octaenoyl) instead of nitro-aromatic systems.
  • Bioactivity : Exhibit larvicidal activity against Aedes aegypti, suggesting piperidine’s role in enhancing bioavailability or target affinity .

Key Structural and Functional Contrasts

Trimethyl groups may enhance lipophilicity compared to methoxy substituents in 2b/3b .

Synthetic Challenges :

  • Benzofuran nitration and subsequent piperidine coupling may require stringent conditions, unlike the straightforward NAS in 2b/3b synthesis .

Spectroscopic Signatures :

  • The dihydrobenzofuran moiety would introduce distinct IR (C-O-C stretching) and NMR signals (e.g., methyl group splitting) absent in simpler nitrobenzene derivatives .

Biological Activity

1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)piperidine is a compound of interest due to its potential biological activities. Understanding its pharmacological properties can provide insights into its therapeutic applications and mechanisms of action. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzofuran moiety that contains a nitro group. The chemical structure can be represented as follows:

C15H20N2O2\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_2

This structure contributes to its unique interactions within biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may have inhibitory effects on certain cancer cell lines. For example, it has shown potential in inhibiting glioblastoma growth in vitro .
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It may act by modulating oxidative stress pathways and promoting neuronal survival .
  • Antimicrobial Properties : Some studies have indicated that derivatives of this compound could possess antimicrobial activity against various pathogens, suggesting a potential role in treating infections .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and cancer progression .
  • Modulation of Signal Transduction Pathways : The compound may interact with various signaling pathways involved in apoptosis and cell survival .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits growth of glioblastoma cells
NeuroprotectiveProtects neurons from oxidative stress
AntimicrobialActive against certain bacterial strains

Case Study: Antitumor Activity

In a controlled study assessing the antitumor effects of this compound on glioblastoma cells, researchers observed significant reductions in cell viability at concentrations above 10 µM. The study utilized MTT assays to quantify cell proliferation and apoptosis assays to confirm the mechanism of action .

Case Study: Neuroprotection

A separate investigation into the neuroprotective effects demonstrated that treatment with the compound reduced neuronal death in models exposed to oxidative stressors. This was measured using lactate dehydrogenase (LDH) release assays and confirmed through histological analysis .

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